6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16248041
InChI: InChI=1S/C11H13NO3S/c13-16(14,10-4-2-1-3-5-10)12-6-11(7-12)8-15-9-11/h1-5H,6-9H2
SMILES:
Molecular Formula: C11H13NO3S
Molecular Weight: 239.29 g/mol

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane

CAS No.:

Cat. No.: VC16248041

Molecular Formula: C11H13NO3S

Molecular Weight: 239.29 g/mol

* For research use only. Not for human or veterinary use.

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane -

Specification

Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
IUPAC Name 6-(benzenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane
Standard InChI InChI=1S/C11H13NO3S/c13-16(14,10-4-2-1-3-5-10)12-6-11(7-12)8-15-9-11/h1-5H,6-9H2
Standard InChI Key UYXAWRQEFVUILN-UHFFFAOYSA-N
Canonical SMILES C1C2(CN1S(=O)(=O)C3=CC=CC=C3)COC2

Introduction

Chemical Identity and Structural Features

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane belongs to the class of spirocyclic amines, featuring a bicyclic system where oxetane and azetidine rings share a single quaternary carbon atom (Figure 1). The phenylsulfonyl group at position 6 introduces both steric bulk and electronic modulation to the nitrogen center. Key identifiers include:

PropertyValueSource
CAS Registry Number59453-77-9
Molecular FormulaC₁₁H₁₃NO₃S
Molecular Weight239.291 g/mol
XLogP31.726
Topological Polar Surface54.99 Ų

The spiro[3.3]heptane core imposes significant ring strain (estimated ~25 kcal/mol), while the sulfonamide group adopts a pseudo-trigonal planar geometry due to conjugation with the sulfur center . X-ray crystallographic studies of related sulfonate salts reveal chair-like conformations in the solid state, with the sulfonyl oxygen atoms participating in hydrogen-bonding networks .

Synthetic Methodologies

Core Ring Construction

The foundational synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives typically begins with tribromoneopentyl alcohol (TBNPA), which undergoes hydroxide-mediated cyclization to form 3,3-bis(bromomethyl)oxetane (BBMO) . Subsequent double alkylation of primary amines under Schotten-Baumann conditions constructs the spirocyclic framework (Scheme 1). For 6-(Phenylsulfonyl)- derivatives, the process involves:

  • Sulfonylation: Treatment of 2-oxa-6-azaspiro[3.3]heptane with benzenesulfonyl chloride in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) .

  • Salt Formation: Precipitation as stable sulfonate salts (e.g., tosylate or besylate) to enhance crystallinity and shelf stability .

Key optimization parameters from recent scale-up efforts include:

ParameterOptimal ValueYield Impact
BaseKOH in DMSO93% conversion
Temperature80°C>99% purity
SolventSulfolane87% isolated

This methodology avoids the need for protecting groups and enables kilogram-scale production, addressing historical challenges in spirocyclic amine synthesis .

Physicochemical Properties

Experimental data combined with computational modeling reveal distinctive characteristics:

Thermal Stability

  • Boiling Point: 403°C at 760 mmHg

  • Flash Point: 197.5°C (closed cup)

  • Thermogravimetric Analysis (TGA): Decomposition onset at 215°C under nitrogen

The high thermal stability arises from the rigid spirocyclic core and strong C-S bonds in the sulfonamide group .

Solubility Profile

SolventSolubility (mg/mL)Temperature
Water4.225°C
Ethanol8225°C
Dichloromethane14525°C

Protonation of the azetidine nitrogen significantly enhances aqueous solubility (up to 32 mg/mL at pH 2.0), making sulfonate salt forms preferable for formulation .

Chemical Reactivity and Derivatization

The strained spirocyclic system exhibits unique reaction pathways:

Ring-Opening Reactions

Controlled acid hydrolysis cleaves the oxetane ring while preserving the sulfonamide functionality, yielding γ-amino alcohols (Equation 1) :
C11H13NO3S+H2OHClC9H12NO4S+C2H5OH\text{C}_{11}\text{H}_{13}\text{NO}_3\text{S} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_9\text{H}_{12}\text{NO}_4\text{S} + \text{C}_2\text{H}_5\text{OH}

Transition Metal Catalysis

Palladium-mediated cross-coupling occurs at the sulfonamide nitrogen, enabling arylation without ring degradation (Equation 2) :
C11H13NO3S+Ar-XPd(OAc)2C17H17NO3S\text{C}_{11}\text{H}_{13}\text{NO}_3\text{S} + \text{Ar-X} \xrightarrow{\text{Pd(OAc)}_2} \text{C}_{17}\text{H}_{17}\text{NO}_3\text{S}

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